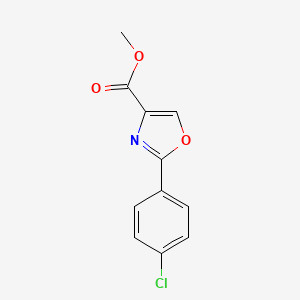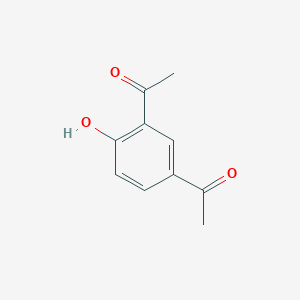
Heptyl(trimethoxy)silane
Übersicht
Beschreibung
Heptyl(trimethoxy)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a type of silane coupling agent, which is widely used in various industrial and scientific applications. The compound consists of a heptyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a bridge between organic and inorganic materials, enhancing the properties of composites and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptylmagnesium bromide with trimethoxysilane. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: None required
The reaction proceeds as follows:
C7H15MgBr+HSi(OCH3)3→C7H15Si(OCH3)3+MgBr2
Industrial Production Methods
In industrial settings, this compound is produced using a fixed-bed reactor. Silicon powder is reacted with methanol in the presence of a copper catalyst. The reaction is carried out at elevated temperatures (around 200-300°C) and under a controlled atmosphere to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The heptyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Condensation: Elevated temperatures, presence of catalysts like tin or titanium compounds
Substitution: Organic halides, nucleophiles like amines or alcohols
Major Products Formed
Hydrolysis: Heptylsilanetriol
Condensation: Polysiloxanes
Substitution: Heptyl-substituted silanes
Wissenschaftliche Forschungsanwendungen
Heptyl(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Utilized in the modification of surfaces for cell culture and biosensor development.
Medicine: Employed in drug delivery systems and the development of biocompatible coatings.
Industry: Applied in the production of water-repellent coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of heptyl(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic materials, enhancing the mechanical and chemical properties of composites and coatings.
Vergleich Mit ähnlichen Verbindungen
Heptyl(trimethoxy)silane is similar to other silane coupling agents, such as:
- Methyl(trimethoxy)silane
- Ethyl(trimethoxy)silane
- Propyl(trimethoxy)silane
Uniqueness
The heptyl group in this compound provides unique hydrophobic properties, making it particularly useful in applications requiring water repellency and enhanced durability. Compared to shorter alkyl chain silanes, this compound offers improved performance in coatings and sealants due to its longer hydrophobic chain.
Eigenschaften
IUPAC Name |
heptyl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-5-6-7-8-9-10-14(11-2,12-3)13-4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRINOTYEGADLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620262 | |
| Record name | Heptyl(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3069-27-0 | |
| Record name | Heptyl(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)



